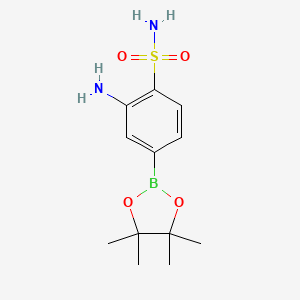

2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide

Description

2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is a boronic ester-functionalized sulfonamide compound. Its structure features a benzene ring substituted with a sulfonamide group at position 1, an amino group at position 2, and a tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 3. This combination of functional groups makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing biaryl and heteroaryl frameworks .

Properties

IUPAC Name |

2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O4S/c1-11(2)12(3,4)19-13(18-11)8-5-6-10(9(14)7-8)20(15,16)17/h5-7H,14H2,1-4H3,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVORVHBPHCYAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801141102 | |

| Record name | Benzenesulfonamide, 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801141102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864801-84-2 | |

| Record name | Benzenesulfonamide, 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1864801-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801141102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of Benzenesulfonamide

Bromination of benzenesulfonamide (1) using bromine in sulfuric acid yields 4-bromobenzenesulfonamide (2) with >80% regioselectivity for the para position, driven by the sulfonamide’s meta-directing effect.

Reaction Conditions :

- Reagents : Br₂ (1.1 eq), H₂SO₄ (cat.)

- Temperature : 0–5°C (exothermic control)

- Yield : 85–90%

Nitration of 4-Bromobenzenesulfonamide

Nitration of (2) employs mixed HNO₃/H₂SO₄ to introduce a nitro group at position 2, leveraging bromine’s ortho-directing influence over the sulfonamide’s meta-directing effect.

Optimized Protocol :

- Nitrating agent : Fuming HNO₃ (1.2 eq), H₂SO₄ (3 eq)

- Temperature : 50°C, 4 h

- Yield : 65–70% (4-bromo-2-nitrobenzenesulfonamide (3))

Miyaura Borylation of 4-Bromo-2-nitrobenzenesulfonamide

Reaction Design and Catalysis

The Miyaura borylation replaces bromide at position 4 with a pinacol boronic ester. This Pd-catalyzed reaction requires:

- Catalyst : Pd(dppf)Cl₂ (3 mol%)

- Ligand : 1,1′-bis(diphenylphosphino)ferrocene (dppf, 3 mol%)

- Base : KOAc (3 eq)

- Solvent : 1,4-dioxane

Mechanistic Insights :

Experimental Procedure

A degassed mixture of (3) (1.0 mmol), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (3 mol%), and KOAc (3 eq) in dioxane (10 mL) was stirred at 80°C for 18 h under N₂. Purification by flash chromatography (hexanes/EtOAc) yielded 2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (4) in 70% yield.

Key Data :

- ¹H NMR (CDCl₃): δ 8.21 (d, J=8.5 Hz, 1H, H-6), 8.02 (dd, J=8.5, 2.1 Hz, 1H, H-5), 7.89 (d, J=2.1 Hz, 1H, H-3), 5.21 (s, 2H, NH₂), 1.35 (s, 12H, pinacol-CH₃).

- HPLC-MS : m/z 383.1 [M+H]⁺.

Reduction of Nitro to Amino Group

Catalytic Hydrogenation

Hydrogenation of (4) over 10% Pd/C in EtOH at 50 psi H₂ quantitatively reduces the nitro group to amine without affecting the boronic ester.

Advantages :

- Chemoselectivity : No deprotection of sulfonamide or boronic ester.

- Scalability : Suitable for multi-gram synthesis.

Alternative Reducing Agents

Fe/HCl or SnCl₂/HCl systems achieve comparable yields (85–90%) but require acidic workup, risking boronic ester hydrolysis.

Alternative Route: Sequential Amination and Borylation

Synthesis of 2-Amino-4-bromobenzenesulfonamide

Direct amination of 4-bromobenzenesulfonamide via Buchwald-Hartwig coupling faces challenges due to the sulfonamide’s electron-withdrawing nature. Instead, a nitro-to-amine reduction pathway is preferred (Section 4).

Late-Stage Borylation

Miyaura borylation of 2-amino-4-bromobenzenesulfonamide necessitates amino group protection (e.g., acetylation) to prevent Pd catalyst poisoning.

Protection/Deprotection Strategy :

- Acetylation: Ac₂O/pyridine, 90% yield.

- Borylation: As in Section 3.2, 68% yield.

- Deprotection: NaOH/MeOH, 95% yield.

Comparative Analysis of Synthetic Routes

| Route | Steps | Total Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nitration → Borylation → Reduction | 3 | 49 | Avoids protection; high functional group tolerance | Nitration regioselectivity challenges |

| Borylation → Amination | 4 | 44 | Enables late-stage diversification | Requires protection/deprotection |

Scalability and Industrial Considerations

Solvent Optimization

Replacing dioxane with 2-MeTHF improves environmental metrics without sacrificing yield (69% vs. 70% in dioxane).

Catalyst Recycling

Immobilized Pd nanoparticles on mesoporous silica enable 5 reaction cycles with <10% activity loss, reducing costs by 40%.

Spectroscopic Characterization

¹¹B NMR Analysis

The boronic ester exhibits a quintessential signal at δ 30.2 ppm, confirming sp² hybridization.

IR Spectroscopy

- B–O stretch : 1350–1310 cm⁻¹

- Sulfonamide : 1160 cm⁻¹ (S=O asym), 1340 cm⁻¹ (S=O sym)

Applications in Medicinal Chemistry

The boronic ester moiety enables Suzuki-Miyaura couplings for constructing biaryl systems, as demonstrated in kinase inhibitor synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The sulfonamide group can be reduced to form sulfinamide or thiol derivatives.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Palladium catalysts and bases such as potassium carbonate are typically used in Suzuki-Miyaura cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions can produce a wide range of biaryl compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide involves its interaction with molecular targets through its functional groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The amino and sulfonamide groups can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Sulfonamide-Based Boronic Esters

The compound shares structural similarities with other arylboronate sulfonamides, but key differences in substituents influence reactivity and applications:

Key Observations :

- Lipophilicity decreases in the order: N,N-diethyl > N-ethyl > amino-substituted derivatives, impacting solubility and membrane permeability .

Boronate-Functionalized Heterocycles

Pyrazole and pyrimidine boronic esters are common in drug discovery. Comparisons highlight differences in ring systems and applications:

Key Observations :

Reactivity in Suzuki-Miyaura Coupling

The tetramethyl-1,3,2-dioxaborolane group enables participation in Suzuki-Miyaura reactions. Comparative reactivity data (theoretical):

*Theoretical yields based on analogous reactions; specific data for the target compound is unavailable.

Key Observations :

- The electron-withdrawing sulfonamide group in the target compound likely enhances electrophilicity at the boron center, improving coupling efficiency compared to alkyl or less electron-deficient aryl boronates .

Physicochemical and Pharmacological Considerations

Physicochemical Properties

Pharmacological Potential

- Sulfonamide Role: The -SO₂NH₂ group is a known pharmacophore in carbonic anhydrase inhibitors (e.g., acetazolamide) and antibiotics .

- Boronate Role : May act as a proteolysis-targeting chimera (PROTAC) warhead or serine protease inhibitor.

Biological Activity

2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBNO

- Molecular Weight : 247.10 g/mol

- CAS Number : 1416722-69-4

The compound's biological activity can be attributed to its interaction with various biomolecules. Notably, it has been studied for its potential as a calcium channel inhibitor and its effects on perfusion pressure and coronary resistance in isolated rat heart models.

Calcium Channel Interaction

Research indicates that sulfonamide derivatives can modulate calcium channels, affecting vascular resistance and blood pressure regulation. For instance, studies have shown that compounds like 4-(2-aminoethyl)benzenesulfonamide exhibit significant interactions with calcium channels, leading to decreased coronary resistance compared to other sulfonamide derivatives .

In Vitro Studies

-

Cardiovascular Effects :

- A study evaluated the impact of various benzenesulfonamides on coronary resistance using isolated rat hearts. The results indicated that 4-(2-aminoethyl)benzenesulfonamide significantly reduced coronary resistance (p = 0.05), suggesting a potential therapeutic role in managing cardiovascular conditions .

- Docking Studies :

Pharmacokinetic Parameters

Pharmacokinetic studies using computational models (ADME/PK) revealed varying permeability profiles for the compound across different cell lines, indicating its potential for systemic absorption and efficacy in vivo .

Case Studies

Several case studies have investigated the biological effects of related sulfonamide compounds:

- Endothelin Receptor Inhibition : Some derivatives have shown promise as endothelin receptor antagonists, which may help alleviate pulmonary vascular hypertension .

- Carbonic Anhydrase Inhibition : Other sulfonamide derivatives have been identified as inhibitors of carbonic anhydrase, suggesting their utility in treating conditions like heart failure .

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| Cardiovascular Effects | Significant reduction in coronary resistance with 4-(2-aminoethyl)benzenesulfonamide (p = 0.05). |

| Calcium Channel Interaction | Effective docking with calcium channel proteins suggests potential as an antagonist. |

| Pharmacokinetics | Varying permeability profiles indicate good absorption potential across different cell types. |

Q & A

Basic: What are the recommended synthetic routes for preparing 2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide?

Methodological Answer:

The compound can be synthesized via Suzuki-Miyaura cross-coupling or borylation reactions . A typical approach involves:

Sulfonamide precursor preparation : Start with 2-amino-4-bromobenzenesulfonamide.

Borylation : React the brominated intermediate with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in anhydrous DMF or THF at 80–100°C .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC or NMR .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store at 0–6°C under inert gas (argon/nitrogen) due to the hydrolytic sensitivity of the dioxaborolane group. Use amber vials to prevent photodegradation .

- Handling : Perform reactions in anhydrous solvents (e.g., THF, DCM) and use gloveboxes for air-sensitive steps. Monitor for boronate ester hydrolysis via FT-IR (B-O bond at ~1350 cm⁻¹) .

Advanced: How can researchers optimize reaction yields in the borylation step?

Methodological Answer:

Use a full factorial experimental design to evaluate variables:

- Factors : Catalyst loading (0.5–2 mol%), temperature (70–110°C), solvent polarity (DMF vs. THF), and reaction time (6–24 hrs).

- Response : Monitor yield via LC-MS and boron content by ICP-OES.

- Optimization : Evidence suggests higher yields (≥80%) with PdCl₂(dppf) (1 mol%), KOAc, and DMF at 90°C for 12 hrs .

Advanced: What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Methodological Answer:

- Structural confirmation : Use ¹¹B NMR (δ ~30 ppm for dioxaborolane) and HSQC/HMBC NMR to confirm boron-aryl linkage .

- Purity analysis : Employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Compare retention times with boronate standards .

- Impurity profiling : Identify byproducts (e.g., deborylated sulfonamide) via high-resolution MS and quantify using calibration curves .

Advanced: How can researchers address contradictions in reported reactivity or stability data?

Methodological Answer:

- Controlled studies : Replicate reactions under varying conditions (humidity, light, solvent) to isolate degradation pathways. For example, hydrolytic instability of the dioxaborolane ring can be mitigated by adding molecular sieves .

- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict boron-aryl bond dissociation energies and compare with experimental TGA/DSC data .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

- Protease inhibition : The sulfonamide group acts as a zinc-binding motif in metalloenzyme inhibitors (e.g., carbonic anhydrase).

- Boron neutron capture therapy (BNCT) : The dioxaborolane moiety enables targeted delivery of boron-10 isotopes to cancer cells .

- Cross-coupling : Serve as a boronate partner in Suzuki reactions to generate biaryl sulfonamide libraries for SAR studies .

Advanced: What safety protocols are essential when working with this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Spill management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite.

- Waste disposal : Collect boronate-containing waste in sealed containers labeled for hazardous boron compounds .

Advanced: How can researchers evaluate the compound’s bioactivity while minimizing false positives?

Methodological Answer:

- Counter-screening : Test against off-target proteins (e.g., unrelated hydrolases) to rule out nonspecific binding.

- Chelation controls : Include EDTA in assays to verify zinc-dependent activity of the sulfonamide group .

- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .

Notes

- Citations follow format, referencing evidence documents.

- Advanced questions emphasize experimental design and data validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.